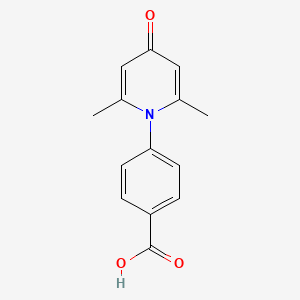

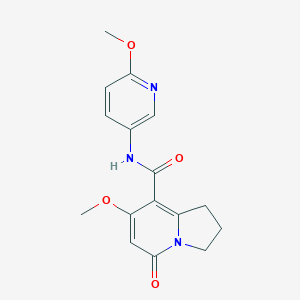

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid, also known as 4-MOB, is an organic compound that is used in synthetic organic chemistry and is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MOB is a versatile synthetic building block that can be used in a variety of chemical reactions, including Wittig reactions, Knoevenagel condensations, and Michael additions. It is also used in the synthesis of a number of natural products, including alkaloids, terpenes, and steroids.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research demonstrates the synthesis of novel compounds using benzoic acid derivatives as intermediates or starting materials. For instance, the synthesis of 4H-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes highlights the versatility of similar compounds in creating pharmacologically active molecules with potential antifungal, antibacterial, and anticoagulant activities (Reddy & Rao, 2006).

Antimicrobial and Antitubercular Agents

A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showing promise as potential antibacterial and antitubercular agents (Joshi et al., 2017).

Development of Hyperbranched Polybenzimidazoles

Novel hyperbranched polybenzimidazoles based on a monomer containing amino and carboxylic groups have been developed, exhibiting excellent solubility and thermal properties. This research underscores the application of benzoic acid derivatives in creating advanced materials with potential use in high-performance polymers (Li et al., 2006).

Lanthanide-based Coordination Polymers

The synthesis of lanthanide coordination compounds using aromatic carboxylic acids demonstrates the utility of benzoic acid derivatives in constructing materials with interesting photophysical properties. These materials have potential applications in optoelectronics and sensing (Sivakumar et al., 2011).

Eco-friendly Synthesis Methods

The use of ultrasonication for the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives highlights an eco-friendly alternative to traditional heating methods. This approach not only reduces reaction times but also enhances yields and purities, showcasing the role of benzoic acid derivatives in green chemistry applications (Almarhoon et al., 2020).

Propriétés

IUPAC Name |

4-(2,6-dimethyl-4-oxopyridin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPFBINOFPSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)

![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2581747.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581752.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)

![1-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B2581758.png)